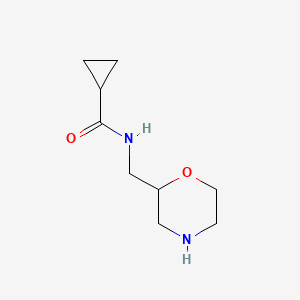

N-(morpholin-2-ylmethyl)cyclopropanecarboxamide

Description

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-(morpholin-2-ylmethyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C9H16N2O2/c12-9(7-1-2-7)11-6-8-5-10-3-4-13-8/h7-8,10H,1-6H2,(H,11,12) |

InChI Key |

SGUDGSDWJBEDKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NCC2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution of Morpholine Precursors

The enantioselective synthesis of morpholin-2-ylmethanol often begins with tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate. Deprotection using HCl/dioxane (4 M) at 20°C for 2 hours yields (S)-morpholin-2-ylmethanol hydrochloride in quantitative crude yield.

Reaction Conditions :

Alternative Routes via Reductive Amination

Patent WO2009154754A2 describes a deuterated morpholine synthesis pathway applicable to non-deuterated analogs. Cyclization of 2-(2-fluoro-4-nitrophenyl)morpholine intermediates under hydrogenation (30 psi H₂, Pd/C catalyst) produces morpholin-2-ylmethanol derivatives.

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is typically activated as an acid chloride or mixed anhydride to facilitate amide coupling:

Acid Chloride Formation

In Situ Activation Using Coupling Agents

EDC/HOAt or HATU in DMF enables direct coupling without isolating the acid chloride, minimizing side reactions.

Amide Bond Formation: Key Methodologies

Classical Coupling with Triethylamine

A solution of (S)-morpholin-2-ylmethanol hydrochloride (430 mg, 2.80 mmol) and cyclopropanecarboxylic acid (or activated derivative) in methanol reacts with triethylamine (TEA, 850 mg, 8.40 mmol) at 60°C for 2 hours.

Optimized Parameters :

Microwave-Assisted Coupling

Biotage microwave reactors enhance reaction efficiency:

-

Conditions : 170°C, 30 minutes

-

Solvent : Isopropanol

-

Catalyst : 4 N HCl in dioxane

Comparative Analysis of Synthetic Routes

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (300 MHz, CDCl₃):

Scale-Up Considerations and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

N-(morpholin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or cyclopropane derivatives .

Scientific Research Applications

N-(morpholin-2-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N-(morpholin-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the cyclopropane carboxamide group can participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with N-(morpholin-2-ylmethyl)cyclopropanecarboxamide, enabling comparative analysis:

Comparative Analysis

Cyclopropane Derivatives: The absence of a morpholine group in simple cyclopropanecarboxamides reduces their polarity, leading to poorer aqueous solubility compared to this compound. Example: Cyclopropanecarboxamide derivatives exhibit 20–30% lower solubility in PBS (pH 7.4) than the morpholine-containing analogue .

Morpholine vs. Pyrrolidine Substitutions :

- Replacing morpholine with pyrrolidine increases the compound’s basicity (pKa ~9.5 vs. ~7.5 for morpholine), altering its distribution in physiological environments. Pyrrolidine-containing analogues show faster metabolic clearance in hepatic microsomes .

Supramolecular Interactions: Morpholine’s oxygen atoms enable stronger host-guest interactions with macrocyclic receptors (e.g., crown ethers) compared to non-oxygenated heterocycles like pyrrolidine. This property is critical in designing drug delivery systems .

Computational Insights

- Density Functional Theory (DFT) calculations reveal that the morpholine group stabilizes the compound’s conformation via intramolecular hydrogen bonds, reducing strain energy by ~15% compared to non-substituted analogues .

Biological Activity

N-(morpholin-2-ylmethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring attached to a cyclopropanecarboxamide structure. This unique configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that compounds similar to this compound may modulate receptor activities and influence signaling pathways. For instance, studies have shown that derivatives of cyclopropanecarboxamides can act as agonists at melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and other physiological processes . The agonistic activity on these receptors is crucial for potential therapeutic applications in sleep disorders and mood regulation.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the effects of similar compounds in vivo and in vitro:

- Antitumor Efficacy : In xenograft models, compounds with structural similarities to this compound demonstrated significant tumor growth inhibition. For example, a related compound showed an 83% inhibition rate at a dosage of 100 mg/kg in GIST-5R cell models .

- Receptor Interaction Studies : The interaction of cyclopropanecarboxamide derivatives with melatonin receptors was evaluated using Tango GPCR assays. Results indicated that while some derivatives exhibited strong agonistic properties, others like this compound had moderate activity compared to established agonists like agomelatine .

- Pharmacokinetic Profiles : The pharmacokinetic properties of similar compounds have been assessed, revealing important insights into bioavailability and metabolic stability. For instance, certain derivatives demonstrated satisfactory bioavailability (36%) when administered orally, indicating potential for therapeutic use .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(morpholin-2-ylmethyl)cyclopropanecarboxamide?

Answer:

Synthesis typically involves multi-step organic reactions, such as:

- Amide Coupling : Reacting cyclopropanecarboxylic acid derivatives with morpholine-containing amines using coupling agents like EDCl/HOBt .

- Intermediate Functionalization : Introducing the morpholin-2-ylmethyl group via nucleophilic substitution or reductive amination, as seen in structurally related compounds .

- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity, critical for reproducibility .

Key challenges include steric hindrance from the cyclopropane ring, requiring optimized reaction temperatures (e.g., 60–80°C) and inert atmospheres .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and morpholine moiety connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the cyclopropane ring . For example, C–C bond lengths in cyclopropane typically range from 1.50–1.55 Å .

Advanced: How can computational tools predict the compound’s pharmacokinetics and target interactions?

Answer:

- Molecular Descriptors : Tools like PubChem calculate logP (lipophilicity), polar surface area, and hydrogen-bonding capacity to predict absorption and blood-brain barrier permeability .

- Docking Simulations : AutoDock or Schrödinger Suite models interactions with targets (e.g., opioid receptors), leveraging structural analogs like para-Methylcyclopropyl fentanyl .

- ADMET Prediction : SwissADME or ADMETLab2.0 estimates metabolic stability, highlighting potential cytochrome P450 interactions .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., agrochemical vs. pharmacological effects)?

Answer:

- Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays for agrochemical targets vs. receptor-binding studies for neurological targets) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify the morpholine or cyclopropane groups to isolate functional contributions .

- Dose-Response Validation : Replicate studies under controlled conditions (e.g., IC50 values in µM ranges) to rule out concentration-dependent effects .

Basic: What are the compound’s key physicochemical properties relevant to experimental design?

Answer:

- Solubility : Limited aqueous solubility (logP ~2.5–3.5) necessitates DMSO or ethanol as solvents for in vitro studies .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C under argon .

- Melting Point : Typically 150–180°C, confirmed via differential scanning calorimetry (DSC) .

Advanced: What role does the morpholine moiety play in modulating biological activity?

Answer:

- Hydrogen Bonding : The morpholine oxygen acts as a hydrogen-bond acceptor, enhancing binding to targets like kinases or GPCRs .

- Conformational Flexibility : The six-membered ring adopts chair conformations, influencing steric interactions in enzyme active sites .

- Metabolic Resistance : Morpholine’s electron-rich structure may reduce oxidative metabolism, improving pharmacokinetic profiles compared to piperazine analogs .

Advanced: How can crystallographic data inform the design of derivatives with improved potency?

Answer:

- Torsional Strain Analysis : SHELX-refined structures identify strained cyclopropane C–C bonds (e.g., 1.52 Å vs. 1.54 Å in unstrained systems), guiding substitutions to alleviate strain .

- Intermolecular Interactions : Crystal packing reveals π-π stacking or halogen bonding opportunities for enhanced target affinity .

- Salt Formation : Co-crystallization with counterions (e.g., HCl) improves solubility without altering pharmacophore geometry .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

- Enzyme Inhibition Assays : Test against acetylcholinesterase (agrochemical relevance) or kinases (cancer research) .

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Receptor Binding : Radioligand displacement assays for opioid or neuropeptide receptors, referencing structural analogs .

Advanced: How can researchers optimize synthetic yields for scale-up?

Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency .

- Flow Chemistry : Continuous reactors enhance reproducibility for amide bond formation steps .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like MODDE .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Answer:

- Selectivity Profiling : Screen against panels of related receptors/enzymes (e.g., 100+ kinase isoforms) .

- Proteomics : SILAC or TMT labeling identifies unintended protein interactions in cellular models .

- Metabolite Tracking : LC-MS/MS detects hydrolysis products (e.g., cyclopropanecarboxylic acid) that may contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.